
S32826
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
S32826 的合成涉及使用比色测定法对数千种化合物进行系统筛选。 此过程利用了自噬素的磷酸二酯酶活性,这对溶血磷脂酸的生成至关重要 . 该化合物通过在受控条件下用各种试剂与[4-(十四烷酰氨基)苄基]膦酸反应合成
化学反应分析
S32826 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,尽管对此反应的详细研究有限。
这些反应中常用的试剂包括对硝基苯基磷酸酯和十六烷基三甲基溴化铵 . 这些反应形成的主要产物通常是原始化合物的衍生物,经过修饰以增强其对自噬素的抑制活性 .
科学研究应用
S32826 有几种科学研究应用,包括:
作用机制
S32826 通过抑制自噬素的酶活性发挥作用。 自噬素催化溶血磷脂酰胆碱转化为溶血磷脂酸,然后与 G 蛋白偶联受体相互作用,诱导各种细胞反应 . 通过抑制自噬素,this compound 减少溶血磷脂酸的产生,从而调节与该磷脂相关的细胞活性 .
相似化合物的比较
S32826 由于其作为自噬素抑制剂的高效性和选择性而独一无二。 类似的化合物包括:
α-溴膦酸酯 8: 与其他抑制剂相比,其效力提高了 1000 倍.
GLPG1690: 另一种目前正在临床试验中的强效自噬素抑制剂.
BBT-877: 一种结构上不同的自噬素抑制剂,也正在临床试验中.
与这些化合物相比,this compound 在体外表现出强大的抑制作用和选择性,尽管其在体内的稳定性和生物利用度较差,限制了其在动物研究中的应用 .
生物活性
S32826, chemically known as [4-(Tetradecanoylamino)benzyl]phosphonic acid disodium salt, is a potent inhibitor of autotaxin (ATX), an enzyme that plays a significant role in the production of lysophosphatidic acid (LPA). This compound has garnered attention due to its potential therapeutic applications in various pathologies, particularly in oncology and ophthalmology.
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA, a bioactive lipid involved in numerous physiological processes such as cell proliferation, migration, and survival. The inhibition of ATX by this compound leads to a reduction in LPA levels, which is crucial for its therapeutic effects. The compound exhibits an IC50 value of approximately 9 nM against purified ATX, indicating its high potency as an inhibitor .
In Vitro Studies
This compound has been evaluated in various in vitro models to assess its biological activity:
- Cell Migration and Proliferation : In studies involving ovarian cancer cells, this compound significantly inhibited cell migration induced by LPA. The compound also enhanced apoptosis when used in conjunction with carboplatin, a chemotherapeutic agent .
- Adipocyte Function : The compound effectively inhibited LPA release from adipocytes with an IC50 of 90 nM, demonstrating its role in modulating lipid metabolism .
- Ocular Applications : In experiments with human trabecular meshwork cells, this compound reduced intraocular pressure (IOP) in rabbit models by inhibiting ATX activity, showcasing its potential for treating glaucoma .
1. Ocular Hypotensive Effects
A study demonstrated that topical application of this compound led to a significant decrease in IOP in Dutch-Belted rabbits. The results indicated that a single intracameral injection of this compound resulted in sustained hypotensive effects lasting over 48 hours. This was attributed to the inhibition of ATX activity and subsequent reduction of LPA levels in the aqueous humor .
2. Cancer Cell Dynamics
In another investigation involving ovarian cancer stem cells, the application of this compound resulted in a marked reduction of LPA generation from conditioned media. This effect contributed to the inhibition of cell motility and proliferation, suggesting that targeting the ATX-LPA axis could be a viable strategy for cancer therapy .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Study Focus | Findings | IC50 Values |
---|---|---|
Autotaxin Inhibition | Potent inhibition of autotaxin activity with significant reduction in LPA production | 9 nM |
Cell Migration | Inhibition of LPA-induced migration in ovarian cancer cells | Not specified |
Ocular Pressure | Significant reduction in IOP after intracameral injection in rabbits | Not specified |
Adipocyte Function | Inhibition of LPA release from adipocytes | 90 nM |
属性
IUPAC Name |
[4-(tetradecanoylamino)phenyl]methylphosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXAHVRWFHOKHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36NO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657694 |
Source
|
Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096770-84-1 |
Source
|
Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of S32826 and its downstream effects?
A1: this compound ([4-(Tetradecanoylamino)benzyl]phosphonic acid) is a potent and selective inhibitor of autotaxin (ATX). [] ATX is an enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [, ] By inhibiting ATX, this compound prevents the formation of LPA, a bioactive lipid involved in various cellular processes such as cell migration, invasion, proliferation, and survival. [, ] Studies have shown that this compound can inhibit the migration of ovarian cancer cells overexpressing ATX and enhance the activation of caspase 3/7 induced by carboplatin, suggesting its potential in cancer therapy. []
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts don't offer specific spectroscopic data, the chemical name [4-(Tetradecanoylamino)benzyl]phosphonic acid allows us to deduce its structure. It includes a phosphonic acid group, a tetradecanamide side chain, and a benzene ring. This information can be used to calculate its molecular formula and weight.
Q3: How does this compound affect cell motility in the context of cancer?
A3: Research indicates that this compound can influence cell motility differently depending on the type of cancer and the LPA receptors involved. In liver epithelial cells treated with carcinogens, this compound suppressed cell motility induced by both a tumor initiator and a promoter by blocking extracellular LPA synthesis. [] This suggests that this compound's impact on cell motility is mediated through its inhibition of ATX and the subsequent reduction of LPA production.
Q4: Are there any known limitations or drawbacks associated with this compound?
A5: Yes, despite its potency as an ATX inhibitor, this compound suffers from drawbacks that have hindered its development as a therapeutic. Specifically, its poor in vivo stability and/or bioavailability have prevented its effective use in animal models for several pathologies. [] This highlights the need for further research to optimize its pharmacokinetic properties, potentially through the development of more stable analogs or alternative delivery strategies.
Q5: What are the potential applications of this compound beyond cancer?
A6: Beyond its potential in cancer, this compound has shown promise in treating other conditions. Research suggests its possible application in lowering intraocular pressure (IOP) in glaucoma. [] This is attributed to its ability to inhibit ATX activity in the aqueous humor, thus influencing the IOP regulation pathway. Further research is needed to fully elucidate this mechanism and explore its therapeutic potential in this area.
Q6: What is the significance of this compound in ATX research?
A7: this compound has played a crucial role as a pharmacological tool in validating the role of ATX in various pathologies. [] Being the first reported inhibitor of ATX with an IC50 in the nanomolar range, it has enabled researchers to study the effects of ATX inhibition in cellular models. [] Despite its limitations in in vivo settings, this compound remains a valuable tool for in vitro studies investigating the ATX-LPA axis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。